molecular formula C10H7BrN2O2 B1467006 6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1368622-50-7

6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1467006
CAS No.: 1368622-50-7
M. Wt: 267.08 g/mol
InChI Key: XTSDJXAOIAMEFM-UHFFFAOYSA-N
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Description

6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of a suitable bromophenyl derivative with a pyrimidine precursor. One common method involves the reaction of 2-bromobenzaldehyde with urea in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

Scientific Research Applications

6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antiviral properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in organic electronics and as a precursor for advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
  • 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
  • 6-(2-iodophenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-(2-bromophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSDJXAOIAMEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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